邻甲酚-A-D-葡萄糖醛酸苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

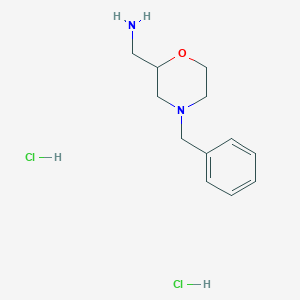

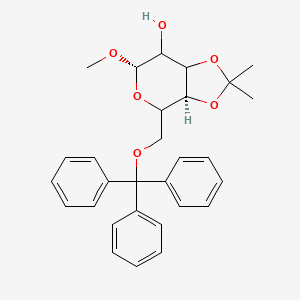

o-Cresol alpha-D-Glucuronide is a biochemical compound with the molecular formula C13H16O7 and a molecular weight of 284.26 g/mol . It is a glucuronide conjugate of o-cresol, which is a type of cresol, a hydroxytoluene that can be extracted naturally from coal tar or synthesized . Glucuronides are typically formed in the body to facilitate the excretion of various substances, including drugs and endogenous compounds.

科学研究应用

o-Cresol alpha-D-Glucuronide has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a biochemical marker in proteomics research to study the metabolism and excretion of cresol compounds . In medical research, it serves as a model compound to investigate the detoxification pathways of phenolic compounds in the body . Additionally, it is used in studies related to the gut microbiome, as it is a metabolite formed by the microbial metabolism of dietary components .

作用机制

Target of Action

o-Cresol β-D-Glucuronide, also known as o-Cresol beta-D-Glucuronide, is a derivative of phenol and is an isomer of p-cresol and m-cresol Cresols in general are known to have bactericidal, pesticidal, and disinfectant properties .

Mode of Action

Cresols, in general, are known to exert their effects through their interaction with microbial cell membranes, leading to leakage of cell contents and ultimately cell death .

Biochemical Pathways

It is known that cresols are mainly conjugated with glucuronic acid and inorganic sulfate, which are key components of phase ii drug metabolism pathways .

Pharmacokinetics

It is known that cresols are absorbed across the respiratory and gastrointestinal tract and through the intact skin . They are widely distributed throughout the body after uptake . Cresols are mainly conjugated with glucuronic acid and inorganic sulfate and excreted as conjugates with the urine .

Result of Action

Cresols, in general, are known to cause cell death through their interaction with microbial cell membranes .

Action Environment

It is known that cresols are stable but sensitive to light and air . They are combustible and incompatible with oxidizing agents and alkalis .

生化分析

Biochemical Properties

o-Cresol beta-D-Glucuronide is believed to act as a substrate for the enzyme glucuronosyltransferase. This enzyme catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to a substrate molecule. This reaction is part of the glucuronidation process, a major pathway for the detoxification and elimination of xenobiotics.

Cellular Effects

The cellular effects of o-Cresol beta-D-Glucuronide are not well-studied. Related compounds such as p-Cresol have been shown to have effects on cells. For example, p-Cresol exposure resulted in concentration- and time-dependent changes in oxidative stress, glutathione concentration, and cellular necrosis at toxicologically relevant conditions

Molecular Mechanism

It is known that glucuronides can act as antagonists at the principal lipopolysaccharide receptor TLR4 . This suggests that o-Cresol beta-D-Glucuronide may exert its effects at the molecular level through interactions with specific receptors or proteins.

Temporal Effects in Laboratory Settings

It is known that glucuronides are generally stable and resistant to degradation

Dosage Effects in Animal Models

There is currently limited information available on the dosage effects of o-Cresol beta-D-Glucuronide in animal models. Related compounds such as p-Cresol have been studied. For instance, the administration of a non-toxic dose of p-Cresol improved glucose tolerance in mice

Metabolic Pathways

o-Cresol beta-D-Glucuronide is involved in the glucuronidation process, a major pathway for the detoxification and elimination of xenobiotics. This process involves the transfer of glucuronic acid from UDP-glucuronic acid to a substrate molecule, catalyzed by the enzyme glucuronosyltransferase.

Transport and Distribution

Glucuronides are generally known to be transported and distributed within cells and tissues via various transporters and binding proteins .

Subcellular Localization

Glucuronides are generally thought to be localized in the cytoplasm

准备方法

The synthesis of o-Cresol alpha-D-Glucuronide can be achieved through enzymatic or chemical glucuronidation of o-cresol. One common method involves the use of trichloroacetimidate as a glucuronidation reagent, followed by mild hydrolysis to obtain the desired product . The preparation process may also involve selective monodeacylation using chemical or enzymatic hydrolyses

化学反应分析

o-Cresol alpha-D-Glucuronide can undergo various chemical reactions, including hydrolysis and oxidation. Hydrolysis of the glucuronide bond can be achieved using acid or enzymatic hydrolysis, converting the compound back to o-cresol and glucuronic acid . Oxidation reactions may involve the transformation of the cresol moiety into corresponding quinones or other oxidized products. Common reagents used in these reactions include acids, bases, and oxidizing agents.

相似化合物的比较

o-Cresol alpha-D-Glucuronide can be compared with other glucuronide conjugates of phenolic compounds, such as p-cresol glucuronide and morphine-6-glucuronide. p-Cresol glucuronide is another detoxification product formed from p-cresol, and it shares similar properties and functions with o-Cresol alpha-D-Glucuronide . Morphine-6-glucuronide, on the other hand, is a glucuronide conjugate of morphine and has significant analgesic activity, highlighting the diverse roles of glucuronides in the body . The uniqueness of o-Cresol alpha-D-Glucuronide lies in its specific formation from o-cresol and its role in the detoxification of this particular phenolic compound.

属性

IUPAC Name |

(3R,4R,5R,6R)-3,4,5-trihydroxy-6-(2-methylphenoxy)oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O7/c1-6-4-2-3-5-7(6)19-13-10(16)8(14)9(15)11(20-13)12(17)18/h2-5,8-11,13-16H,1H3,(H,17,18)/t8-,9-,10-,11?,13+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPSZSICMSBXXRN-YWNZWZMFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2C(C(C(C(O2)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1O[C@@H]2[C@@H]([C@@H]([C@H](C(O2)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,9S,11S,13R,19S)-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B1140827.png)